molecular formula C7H11N3O2 B6184827 1H-pyrrole-2-carboximidamide, acetic acid CAS No. 2624135-96-0

1H-pyrrole-2-carboximidamide, acetic acid

Cat. No.: B6184827
CAS No.: 2624135-96-0
M. Wt: 169.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrole-2-carboximidamide, acetic acid is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1H-pyrrole-2-carboximidamide, acetic acid involves several steps. One common method includes the reaction of pyrrole with cyanamide under acidic conditions to form the carboximidamide group. This intermediate is then reacted with acetic acid to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1H-pyrrole-2-carboximidamide, acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboximidamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1H-pyrrole-2-carboximidamide, acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-carboximidamide, acetic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

1H-pyrrole-2-carboximidamide, acetic acid can be compared to other pyrrole derivatives, such as:

    Pyrrole-2-carboxylic acid: Similar in structure but lacks the carboximidamide group, leading to different reactivity and applications.

    Pyrrole-2-carboxamide: Contains an amide group instead of carboximidamide, affecting its chemical properties and biological activity.

    Indole derivatives: While structurally related, indole derivatives have a fused benzene ring, leading to different chemical behavior and applications.

Properties

CAS No.

2624135-96-0

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.